6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde
Description
Properties
IUPAC Name |
6-oxo-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-2-4-1-5-7(10-9-4)13-3-6(12)8-5/h1-2H,3H2,(H,8,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKOYYKDNIEFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=NC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855783 | |
| Record name | 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003947-30-5 | |
| Record name | 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the formation of the oxazine ring. Key steps include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Cyclization to Form the Oxazine Ring: The intermediate pyridazine compound is then reacted with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxazine ring.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics .
- Anticancer Potential : Preliminary research suggests that it may possess anticancer properties by inducing apoptosis in cancer cells. Further studies are needed to elucidate the mechanisms involved .
Materials Science
The unique structural characteristics of this compound lend themselves to applications in materials science:
- Polymer Synthesis : This compound can be utilized as a building block in the synthesis of novel polymers with specific functionalities. Its reactivity allows for the incorporation into copolymers that exhibit desirable mechanical and thermal properties .
Agricultural Chemistry
The compound has potential applications in agricultural chemistry:
- Pesticide Development : Research indicates that derivatives of this compound may serve as effective pesticides due to their biological activity against pests. This aspect is particularly relevant in the development of eco-friendly agricultural practices .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a significant reduction in bacterial colonies when treated with varying concentrations of the compound. The study concluded that further exploration into its mechanism could lead to new antibiotic formulations.
Case Study 2: Polymer Applications
In another investigation, researchers synthesized a series of copolymers incorporating this compound. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. This research highlights the potential for this compound in developing advanced materials for industrial applications.
Mechanism of Action
The mechanism of action of 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but common targets include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-2-carbaldehyde: Similar structure but with the aldehyde group at a different position.
6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde is a heterocyclic compound with potential biological activities. Its unique structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies. This article examines the biological activity of this compound, summarizing its synthesis, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C₇H₅N₃O₃
- Molecular Weight : 179.13 g/mol
- CAS Number : 1003947-30-5
Synthesis Methods
Several synthetic routes have been explored to produce this compound. Common methods include:
- Cyclization Reactions : Utilizing hydrazine derivatives in the presence of carbonyl compounds.
- Multicomponent Reactions : Combining various reagents to achieve the desired heterocyclic structure.
Antitumor Activity
Preliminary studies suggest that the compound may possess antitumor properties. Analogous compounds have demonstrated cytotoxic effects against several cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and others.
- Mechanism of Action : Potentially through induction of apoptosis or cell cycle arrest.
Neuroprotective Effects
Some studies have hinted at neuroprotective properties in similar heterocycles:
- Alzheimer's Disease Models : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase, suggesting potential use in treating neurodegenerative diseases.
Case Studies and Research Findings
The biological activity of this compound may involve:
- Enzyme Inhibition : Targeting enzymes like acetylcholinesterase or kinases.
- Receptor Modulation : Interacting with neurotransmitter receptors or other cellular targets.
Q & A
Q. What are the optimized synthetic routes for 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde, and how can reaction conditions be tailored for yield improvement?
- Methodological Answer : A common approach involves cyclization reactions using ethanol as a solvent under reflux conditions (6–8 hours) with sodium acetate as a catalyst. For example, similar pyridazine derivatives are synthesized by reacting carbohydrazide precursors with substituted phenyl groups under controlled reflux, followed by crystallization from ethanol . Yield optimization can be achieved by adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity, and reaction duration. Monitoring via TLC or HPLC is recommended to track intermediate formation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- Elemental Analysis : Confirm elemental composition (±0.4% accuracy for C, H, N) after recrystallization from water or ethanol .
- NMR Spectroscopy : Use - and -NMR to verify the aldehyde proton (δ ~9.8–10.2 ppm) and oxazine/pyridazine ring systems. For example, analogous compounds show distinct peaks for dihydro-oxazine protons at δ 4.2–5.0 ppm .
- IR Spectroscopy : Identify carbonyl (C=O, ~1640–1680 cm) and aldehyde (C=O stretch, ~1720 cm) functional groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential irritancy (based on structural analogs) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., ethanol distillates).
- Waste Disposal : Follow GBZ/T 160.1–160.81 standards for organic waste, emphasizing neutralization before disposal .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer :
- Substituent Modification : Synthesize derivatives by replacing the aldehyde group with other electrophiles (e.g., carboxylic acids, amides) to assess impact on bioactivity. For instance, substituting the 3-carbaldehyde group with methylpyrazole in analogous structures enhanced antimicrobial activity .
- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Prioritize compounds with IC values <10 µM for further optimization .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity with biological targets like bacterial DNA gyrase .
Q. How should researchers resolve contradictions in reported biological activity data for pyridazine-oxazine derivatives?
- Methodological Answer :
- Standardize Assay Conditions : Variations in cell lines (e.g., HEK-293 vs. HeLa) or incubation times can skew results. Replicate experiments under identical conditions (pH, temperature, solvent) .
- Meta-Analysis : Compare datasets from multiple studies (e.g., antimicrobial activity of 6-oxo derivatives in [4] vs. [21]) to identify trends. Discrepancies in MIC values may arise from differences in bacterial strains or compound purity thresholds (>98% purity recommended) .
Q. What strategies are effective for scaling up synthesis without compromising yield or purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to enhance heat distribution and reduce side reactions during cyclization steps .
- Catalyst Optimization : Replace sodium acetate with immobilized catalysts (e.g., polymer-supported sulfonic acids) for easier recovery and reuse .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for gram-scale purification .
Key Recommendations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
